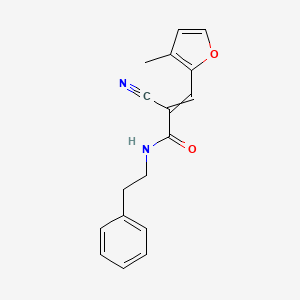

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide

Description

2-Cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide is a prop-2-enamide derivative characterized by a cyano group at the α-position, a 3-methylfuran substituent at the β-position, and a phenylethyl amine moiety.

Properties

IUPAC Name |

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-13-8-10-21-16(13)11-15(12-18)17(20)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFAQNADEIKBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

Attachment of the phenylethyl group: The phenylethyl group is attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Scientific Research Applications

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s core structure shares similarities with several analogs, differing primarily in substituents on the enamide and aromatic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Aromatic Systems : Replacement of the 3-methylfuran with chromone (compound 1) or phenylfuran (compound in ) alters π-π stacking and solubility. The electron-rich furan in the target compound may enhance reactivity compared to sulfur-containing thiophene analogs (e.g., ).

- However, the cyano and methylfuran groups in the target compound likely reduce opioid receptor affinity due to steric and electronic effects.

Biological Activity

2-Cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide, with a CAS number of 1424625-91-1, is a compound that has garnered attention in scientific research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16N2O2

- Molecular Weight : 280.327 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of 2-cyano compounds exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that:

- Compounds similar to this compound can inhibit the growth of various microorganisms such as Chlorella pyrenoidosa, Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 µmol/L .

Comparative Antimicrobial Activity Table

| Microorganism | Minimum Inhibitory Concentration (µmol/L) | Activity Level |

|---|---|---|

| Chlorella pyrenoidosa | >40 | Moderate |

| Saccharomyces cerevisiae | >40 | Moderate |

| Candida albicans | >40 | Moderate |

| Aspergillus niger | >40 | Moderate |

| Escherichia coli B | Not significant | Low |

| Bacillus subtilis | Not significant | Low |

The biological effects of this compound are influenced by the electron acceptor characteristics and hydrophobicity of substituents on the furan ring. Increased electron acceptor effects and decreased hydrophobicity enhance the biological activity of the compound .

Molecular Interactions

The cyano group in the compound may act as an electrophile, allowing it to interact with nucleophilic sites on proteins and other biomolecules. This interaction could lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study investigated the antimicrobial efficacy of various derivatives including 2-cyano compounds against pathogenic fungi and bacteria. The results indicated that structural modifications could enhance activity against specific microorganisms, highlighting the importance of chemical structure in determining biological efficacy . -

In Vivo Anti-inflammatory Activity :

Although primarily focused on related compounds, research into similar cyano derivatives revealed significant anti-inflammatory effects in animal models. These studies utilized various assays to measure cytokine production and overall inflammatory response, demonstrating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.